1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine
Description
The compound 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine is a triazolopyrimidine derivative featuring a 4-chlorophenyl substituent at position 3 of the triazole ring and a 2-fluorobenzenesulfonyl group attached to the piperazine moiety. Triazolopyrimidines are a versatile class of heterocyclic compounds with demonstrated applications in medicinal chemistry, including kinase inhibition, adenosine receptor modulation, and anticancer activity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-7-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN7O2S/c21-14-5-7-15(8-6-14)29-20-18(25-26-29)19(23-13-24-20)27-9-11-28(12-10-27)32(30,31)17-4-2-1-3-16(17)22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPQZPFWDBOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-fluorobenzenesulfonyl)piperazine is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activities, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazolopyrimidine core linked to a piperazine moiety. The specific features include:
- IUPAC Name : this compound
- Molecular Formula : C19H16ClN7O2S
- Molecular Weight : 421.89 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate the activity of neurotransmitter receptors, which may contribute to its effects on the central nervous system.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown promising results against several cancer cell lines, including prostate (PC-3) and lung (A-549) cancers. In vitro studies reported IC50 values indicating potent cytotoxic effects at submicromolar concentrations .
| Cell Line | IC50 Value (μM) |
|---|---|
| PC-3 | 1.54 |
| A-549 | 3.36 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar triazolopyrimidine derivatives have demonstrated activity against various pathogens:
- Antibacterial Activity : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a related pyrimidine derivative exhibited higher antibacterial activity than standard antibiotics like penicillin .
CNS Activity
Given the piperazine component in its structure, the compound may possess central nervous system (CNS) activities:
- Neuropharmacological Effects : Some studies have indicated that piperazine derivatives can exhibit anxiolytic and antidepressant-like effects in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the triazolopyrimidine core and piperazine ring significantly influence biological activity:
- Chlorophenyl Substituent : The presence of the 4-chlorophenyl group enhances potency against cancer cell lines.
- Fluorobenzenesulfonyl Group : This moiety may increase solubility and bioavailability, contributing to improved pharmacokinetic properties.
Case Study 1: Anticancer Efficacy
A study evaluating the efficacy of various triazolopyrimidine derivatives found that compounds similar to this compound displayed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Antimicrobial Properties
In another research project focused on antimicrobial activity, derivatives were synthesized and tested against common pathogens. The results indicated that certain modifications led to enhanced antibacterial effects compared to traditional antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The triazolopyrimidine scaffold is shared among many analogs, but substitutions at positions 3, 5, and 7 dictate pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
- Position 3 Substituents : The target compound’s 4-chlorophenyl group contrasts with benzyl (e.g., TP-5, Compound 21) or methoxybenzyl () groups. Chlorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or benzyl groups .
- Position 7 Modifications : The 2-fluorobenzenesulfonyl-piperazine moiety is unique. Sulfonyl groups often improve solubility and binding affinity via polar interactions, while fluorine may enhance bioavailability .
- Pharmacological Implications: Analogs like those in exhibit adenosine A2A receptor modulation, suggesting the target compound’s piperazine and triazolopyrimidine core could interact with similar targets .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, starting with the formation of the triazolopyrimidine core followed by functionalization with piperazine and sulfonyl groups. Key steps include:
- Nucleophilic substitution to attach the 4-chlorophenyl group to the triazole ring .
- Coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the piperazine moiety .
- Sulfonylation using 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Critical variables affecting yield include solvent choice (e.g., DMF or dichloromethane), temperature (60–100°C), and catalyst selection (e.g., Pd/C for coupling steps) . Reported yields range from 50% to 90% depending on purification methods (e.g., silica gel chromatography) .
Q. How can the structural integrity of this compound be verified post-synthesis?
Standard characterization methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions, with expected shifts for the 4-chlorophenyl group (~7.3–7.5 ppm aromatic protons) and fluorobenzenesulfonyl moiety (~7.6–8.1 ppm) .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (calculated for C₂₁H₁₆ClFN₆O₂S: ~478.08 g/mol).
- X-ray crystallography (if crystals are obtainable) to resolve the triazolopyrimidine-piperazine conformation .
Q. What preliminary biological screening assays are appropriate for this compound?
Initial pharmacological profiling should focus on:
- Kinase inhibition assays : Test against kinases like PI3K or EGFR due to structural similarity to triazolopyrimidine-based inhibitors .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) at concentrations of 1–50 μM .
- Antimicrobial screening : Assess against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in sulfonylation steps?
Common challenges include steric hindrance from the 2-fluorobenzenesulfonyl group. Optimization strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Base choice : Replace K₂CO₃ with stronger bases (e.g., DBU) to deprotonate the piperazine nitrogen .
- Temperature modulation : Gradual heating (e.g., 80°C for 12 hours) improves reaction completion .
- Purification : Employ reverse-phase HPLC to isolate the pure product from side reactions .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Chlorophenyl group : Critical for kinase inhibition; replacing it with methoxy or methyl groups reduces potency by ~50% .
- 2-Fluorobenzenesulfonyl moiety : Enhances solubility and target binding affinity compared to non-fluorinated analogs .
- Piperazine linker : Substitution with morpholine decreases cellular uptake due to reduced lipophilicity .
Q. How can contradictory data in cytotoxicity assays be resolved?
Discrepancies may arise from assay conditions or cell line variability. Methodological solutions:
Q. What computational tools are suitable for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 3LZE) .
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
Methodological Challenges and Solutions
Q. How can solubility limitations be addressed for in vivo studies?
Q. What strategies validate target engagement in cellular models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
